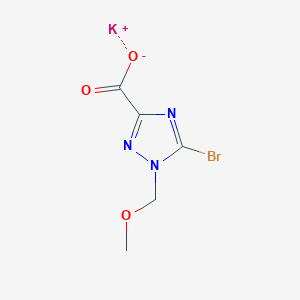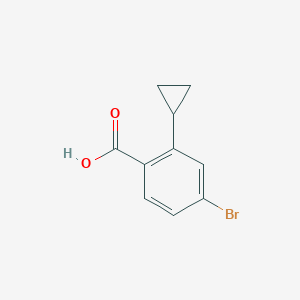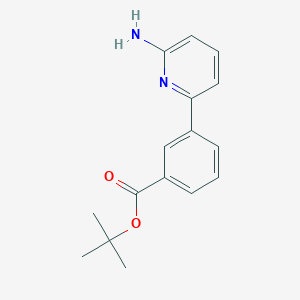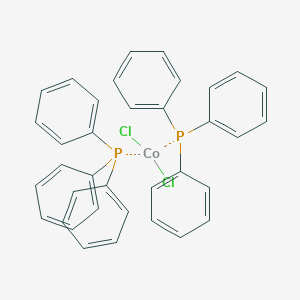
Potassium 5-bromo-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 5-bromo-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position, a methoxymethyl group at the 1-position, and a carboxylate group at the 3-position of the triazole ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium 5-bromo-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions involving carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 5-bromo-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Methoxymethylation: Methoxymethyl chloride (MOM-Cl), triethylamine
Carboxylation: Carbon dioxide, carboxylic acid derivatives
Coupling Reactions: Palladium catalysts, boronic acids
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while coupling reactions can produce aryl or vinyl triazole derivatives.
Aplicaciones Científicas De Investigación
Potassium 5-bromo-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of potassium 5-bromo-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring can participate in various binding interactions with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The methoxymethyl and carboxylate groups can also influence the compound’s solubility, stability, and overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium 5-chloro-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate
- Potassium 5-fluoro-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate
- Potassium 5-iodo-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate
Uniqueness
Potassium 5-bromo-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate is unique due to the presence of the bromine atom, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity can influence the compound’s binding interactions and overall properties, making it a valuable compound in various research applications.
Propiedades
IUPAC Name |
potassium;5-bromo-1-(methoxymethyl)-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O3.K/c1-12-2-9-5(6)7-3(8-9)4(10)11;/h2H2,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAPHNABAGYKIV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)C(=O)[O-])Br.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrKN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8059518.png)

![rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B8059538.png)
![rac-tert-butyl (3R,5S)-5-aminobicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8059550.png)





![(S)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride](/img/structure/B8059600.png)
![[(1R,2R)-2-fluorocyclopentyl]azanium;chloride](/img/structure/B8059602.png)
![Methyl 4-(2-chloropyrimidin-4-yl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B8059612.png)
